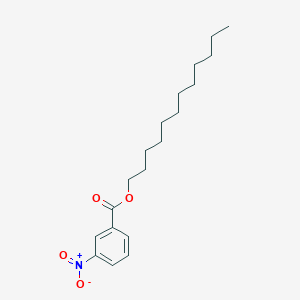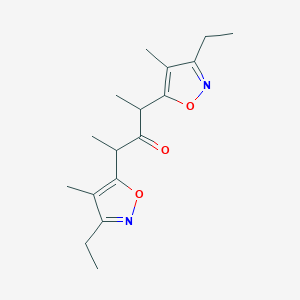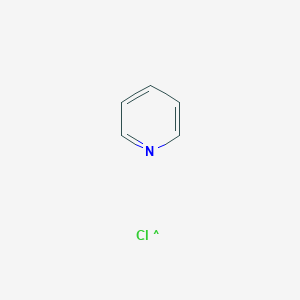
CID 57349728
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 57349728” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, and reactions to appreciate its significance in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of the compound involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials and reagents. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of the compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure consistency and safety. The industrial methods may also include purification steps such as crystallization, distillation, or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions typically involve common reagents and specific conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The detailed mechanism can be elucidated through studies involving molecular docking, biochemical assays, and cellular experiments.
Conclusion
The compound “CID 57349728” is a versatile chemical entity with significant applications in various scientific fields. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for its effective utilization in research and industry.
Propiedades
Fórmula molecular |
C5H5ClN |
|---|---|
Peso molecular |
114.55 g/mol |
InChI |
InChI=1S/C5H5N.Cl/c1-2-4-6-5-3-1;/h1-5H; |
Clave InChI |
ASDRZZPTJLDISZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC=C1.[Cl] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


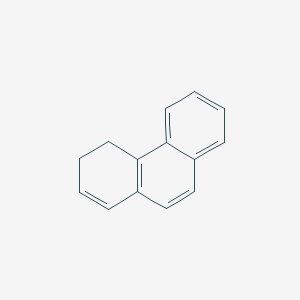
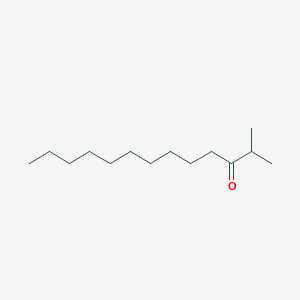
![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)
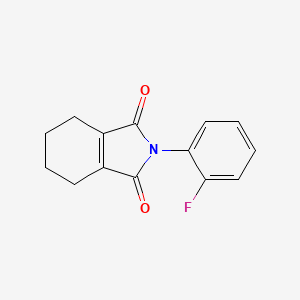
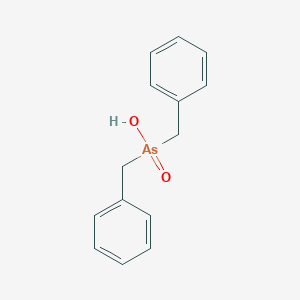



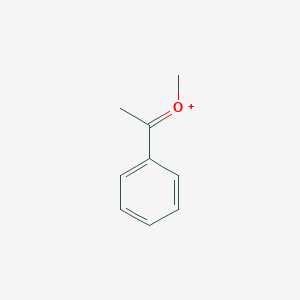

![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)

